BA-53038B

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

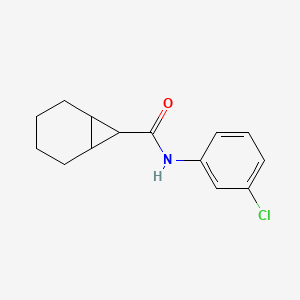

N-(3-chlorophenyl)bicyclo[4.1.0]heptane-7-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16ClNO/c15-9-4-3-5-10(8-9)16-14(17)13-11-6-1-2-7-12(11)13/h3-5,8,11-13H,1-2,6-7H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLCICHYECNOTGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2C(C1)C2C(=O)NC3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Emergence of BA-53038B: A Pan-KRAS Inhibitor Forging a New Path in Oncology

For Immediate Release

In the landscape of targeted cancer therapies, the Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) has long been a formidable challenge. As a frequently mutated oncogene in a variety of aggressive cancers, including non-small cell lung cancer, colorectal cancer, and pancreatic cancer, KRAS has been notoriously difficult to drug. However, a new therapeutic agent, BA-53038B (also known as BGB-53038B), is emerging from the preclinical pipeline of BeiGene as a promising pan-KRAS inhibitor. This in-depth guide will illuminate the core mechanism of action of this compound, drawing from the available preclinical and early clinical data to provide a comprehensive overview for researchers, scientists, and drug development professionals.

Executive Summary

This compound is an orally bioavailable small molecule inhibitor designed to selectively target and inhibit a broad range of KRAS mutations. By binding to the inactive state of the KRAS protein, this compound prevents its activation, thereby blocking downstream signaling pathways crucial for tumor cell proliferation and survival. This leads to the induction of apoptosis in cancer cells harboring KRAS mutations. Currently, in first-in-human clinical trials, this compound is being evaluated as both a monotherapy and in combination with other anti-cancer agents for the treatment of advanced or metastatic solid tumors with KRAS mutations or amplification. While specific quantitative data from BeiGene remains proprietary at this early stage of development, this whitepaper will detail the generally understood mechanism of pan-KRAS inhibition and the anticipated therapeutic impact of this compound.

The KRAS Conundrum: A Key Driver of Cancer

The KRAS protein is a small GTPase that functions as a molecular switch in intracellular signaling. In its active, GTP-bound state, KRAS stimulates multiple downstream effector pathways, most notably the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways. These pathways are fundamental for regulating cell growth, differentiation, proliferation, and survival.

Mutations in the KRAS gene, commonly occurring at codons 12, 13, and 61, lock the KRAS protein in a constitutively active state. This leads to persistent downstream signaling, driving uncontrolled cell division and tumorigenesis. The development of inhibitors that can effectively target these "undruggable" mutations has been a long-standing goal in oncology.

This compound: A Novel Approach to KRAS Inhibition

This compound distinguishes itself as a pan-KRAS inhibitor, meaning it is designed to be effective against a wide spectrum of KRAS mutations, not just a single variant like the G12C-specific inhibitors that have recently entered the clinic. This broad activity is a significant advantage, as it could potentially benefit a larger patient population with diverse KRAS-mutant tumors.

Molecular Mechanism of Action

The core mechanism of this compound revolves around its ability to bind to the inactive, GDP-bound state of the KRAS protein. This interaction is crucial for its inhibitory function.

-

Binding to the Inactive State: this compound is thought to bind to a pocket on the KRAS protein that is accessible when it is in its inactive conformation. This binding stabilizes the inactive state.

-

Inhibition of Nucleotide Exchange: By locking KRAS in the inactive state, this compound prevents the exchange of GDP for GTP, a critical step for KRAS activation that is facilitated by Guanine Nucleotide Exchange Factors (GEFs) such as SOS1.

-

Blockade of Downstream Signaling: With KRAS activation effectively blocked, the downstream signaling cascades, including the MAPK and PI3K-AKT pathways, are suppressed.

-

Induction of Apoptosis: The inhibition of these pro-survival signaling pathways ultimately leads to cell cycle arrest and programmed cell death (apoptosis) in KRAS-mutant cancer cells.

A key characteristic of this compound is its reported weak inhibitory activity against other RAS isoforms, such as NRAS and HRAS. This selectivity for KRAS is anticipated to minimize off-target effects and potentially lead to a more favorable safety profile.

Preclinical Evidence and Therapeutic Potential

While detailed preclinical data for this compound has not been extensively published, the general profile of a pan-KRAS inhibitor suggests potent anti-tumor activity in a variety of cancer models.

Illustrative Preclinical Data for a Pan-KRAS Inhibitor

The following tables represent the type of quantitative data that would be expected from preclinical studies of a pan-KRAS inhibitor like this compound. Note: These are illustrative examples and do not represent actual data for this compound.

| Cell Line | KRAS Mutation | IC50 (nM) |

| NCI-H358 | G12C | 15 |

| A549 | G12S | 25 |

| SW620 | G12V | 30 |

| MIA PaCa-2 | G12C | 20 |

| AsPC-1 | G12D | 40 |

| HCT116 | G13D | 35 |

Table 1: Illustrative In Vitro Cellular Proliferation Inhibition by a Pan-KRAS Inhibitor. This table demonstrates the half-maximal inhibitory concentration (IC50) of a hypothetical pan-KRAS inhibitor across various cancer cell lines with different KRAS mutations.

| Xenograft Model | KRAS Mutation | Treatment | Tumor Growth Inhibition (%) |

| NCI-H358 | G12C | Vehicle | 0 |

| Pan-KRAS Inhibitor (50 mg/kg) | 85 | ||

| MIA PaCa-2 | G12C | Vehicle | 0 |

| Pan-KRAS Inhibitor (50 mg/kg) | 78 | ||

| AsPC-1 | G12D | Vehicle | 0 |

| Pan-KRAS Inhibitor (50 mg/kg) | 65 |

Table 2: Illustrative In Vivo Efficacy in Xenograft Models. This table shows the percentage of tumor growth inhibition in mouse xenograft models of human cancers treated with a hypothetical pan-KRAS inhibitor.

Experimental Protocols

Detailed experimental protocols for the characterization of a novel pan-KRAS inhibitor like this compound would typically involve a multi-pronged approach, encompassing biochemical assays, cell-based assays, and in vivo studies.

Biochemical Assays

-

KRAS Binding Affinity: Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) would be used to determine the binding affinity (KD) of this compound to various KRAS mutants in their GDP-bound state.

-

Nucleotide Exchange Assay: A fluorescence-based assay would be employed to measure the rate of GDP-GTP exchange in the presence of a GEF (e.g., SOS1) and varying concentrations of this compound. This would quantify the inhibitor's ability to block KRAS activation.

Cell-Based Assays

-

Cellular Proliferation Assay: Cancer cell lines with different KRAS mutations would be treated with a dose range of this compound for a defined period (e.g., 72 hours). Cell viability would be assessed using assays such as CellTiter-Glo® to determine the IC50 values.

-

Western Blot Analysis: To confirm the mechanism of action, treated cells would be lysed, and protein levels of key downstream signaling molecules (e.g., phosphorylated ERK, phosphorylated AKT) would be measured by Western blotting.

-

Apoptosis Assay: The induction of apoptosis would be quantified using methods such as Annexin V/Propidium Iodide staining followed by flow cytometry.

In Vivo Studies

-

Xenograft and Patient-Derived Xenograft (PDX) Models: Human cancer cell lines or patient tumors with known KRAS mutations would be implanted into immunocompromised mice. Once tumors are established, mice would be treated with this compound or a vehicle control. Tumor volume and body weight would be monitored regularly to assess efficacy and tolerability.

-

Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies: PK studies would determine the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. PD studies would involve analyzing tumor biopsies from treated animals to measure the extent of target engagement and downstream pathway inhibition.

Visualizing the Mechanism and Workflow

To further elucidate the mechanism of action and the experimental workflow, the following diagrams are provided.

Caption: Mechanism of Action of this compound on the KRAS Signaling Pathway.

Caption: Drug Discovery and Development Workflow for this compound.

Future Directions and Conclusion

This compound represents a significant advancement in the quest to conquer KRAS-driven cancers. Its pan-KRAS inhibitory activity holds the promise of a broader therapeutic window compared to mutation-specific inhibitors. The ongoing first-in-human clinical trials will be critical in establishing the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of this novel agent.

The future development of this compound will likely focus on identifying predictive biomarkers of response and exploring rational combination therapies to overcome potential resistance mechanisms. As more data becomes available from clinical studies, the full potential of this compound in the oncology armamentarium will be realized. For the scientific and drug development community, the journey of this compound from preclinical discovery to clinical application is a testament to the relentless pursuit of innovative therapies for patients with cancer.

The Emergence of BA-53038B: A Pan-KRAS Inhibitor Forging a New Path in Oncology

For Immediate Release

In the landscape of targeted cancer therapies, the Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) has long been a formidable challenge. As a frequently mutated oncogene in a variety of aggressive cancers, including non-small cell lung cancer, colorectal cancer, and pancreatic cancer, KRAS has been notoriously difficult to drug. However, a new therapeutic agent, BA-53038B (also known as BGB-53038B), is emerging from the preclinical pipeline of BeiGene as a promising pan-KRAS inhibitor. This in-depth guide will illuminate the core mechanism of action of this compound, drawing from the available preclinical and early clinical data to provide a comprehensive overview for researchers, scientists, and drug development professionals.

Executive Summary

This compound is an orally bioavailable small molecule inhibitor designed to selectively target and inhibit a broad range of KRAS mutations. By binding to the inactive state of the KRAS protein, this compound prevents its activation, thereby blocking downstream signaling pathways crucial for tumor cell proliferation and survival. This leads to the induction of apoptosis in cancer cells harboring KRAS mutations. Currently, in first-in-human clinical trials, this compound is being evaluated as both a monotherapy and in combination with other anti-cancer agents for the treatment of advanced or metastatic solid tumors with KRAS mutations or amplification. While specific quantitative data from BeiGene remains proprietary at this early stage of development, this whitepaper will detail the generally understood mechanism of pan-KRAS inhibition and the anticipated therapeutic impact of this compound.

The KRAS Conundrum: A Key Driver of Cancer

The KRAS protein is a small GTPase that functions as a molecular switch in intracellular signaling. In its active, GTP-bound state, KRAS stimulates multiple downstream effector pathways, most notably the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways. These pathways are fundamental for regulating cell growth, differentiation, proliferation, and survival.

Mutations in the KRAS gene, commonly occurring at codons 12, 13, and 61, lock the KRAS protein in a constitutively active state. This leads to persistent downstream signaling, driving uncontrolled cell division and tumorigenesis. The development of inhibitors that can effectively target these "undruggable" mutations has been a long-standing goal in oncology.

This compound: A Novel Approach to KRAS Inhibition

This compound distinguishes itself as a pan-KRAS inhibitor, meaning it is designed to be effective against a wide spectrum of KRAS mutations, not just a single variant like the G12C-specific inhibitors that have recently entered the clinic. This broad activity is a significant advantage, as it could potentially benefit a larger patient population with diverse KRAS-mutant tumors.

Molecular Mechanism of Action

The core mechanism of this compound revolves around its ability to bind to the inactive, GDP-bound state of the KRAS protein. This interaction is crucial for its inhibitory function.

-

Binding to the Inactive State: this compound is thought to bind to a pocket on the KRAS protein that is accessible when it is in its inactive conformation. This binding stabilizes the inactive state.

-

Inhibition of Nucleotide Exchange: By locking KRAS in the inactive state, this compound prevents the exchange of GDP for GTP, a critical step for KRAS activation that is facilitated by Guanine Nucleotide Exchange Factors (GEFs) such as SOS1.

-

Blockade of Downstream Signaling: With KRAS activation effectively blocked, the downstream signaling cascades, including the MAPK and PI3K-AKT pathways, are suppressed.

-

Induction of Apoptosis: The inhibition of these pro-survival signaling pathways ultimately leads to cell cycle arrest and programmed cell death (apoptosis) in KRAS-mutant cancer cells.

A key characteristic of this compound is its reported weak inhibitory activity against other RAS isoforms, such as NRAS and HRAS. This selectivity for KRAS is anticipated to minimize off-target effects and potentially lead to a more favorable safety profile.

Preclinical Evidence and Therapeutic Potential

While detailed preclinical data for this compound has not been extensively published, the general profile of a pan-KRAS inhibitor suggests potent anti-tumor activity in a variety of cancer models.

Illustrative Preclinical Data for a Pan-KRAS Inhibitor

The following tables represent the type of quantitative data that would be expected from preclinical studies of a pan-KRAS inhibitor like this compound. Note: These are illustrative examples and do not represent actual data for this compound.

| Cell Line | KRAS Mutation | IC50 (nM) |

| NCI-H358 | G12C | 15 |

| A549 | G12S | 25 |

| SW620 | G12V | 30 |

| MIA PaCa-2 | G12C | 20 |

| AsPC-1 | G12D | 40 |

| HCT116 | G13D | 35 |

Table 1: Illustrative In Vitro Cellular Proliferation Inhibition by a Pan-KRAS Inhibitor. This table demonstrates the half-maximal inhibitory concentration (IC50) of a hypothetical pan-KRAS inhibitor across various cancer cell lines with different KRAS mutations.

| Xenograft Model | KRAS Mutation | Treatment | Tumor Growth Inhibition (%) |

| NCI-H358 | G12C | Vehicle | 0 |

| Pan-KRAS Inhibitor (50 mg/kg) | 85 | ||

| MIA PaCa-2 | G12C | Vehicle | 0 |

| Pan-KRAS Inhibitor (50 mg/kg) | 78 | ||

| AsPC-1 | G12D | Vehicle | 0 |

| Pan-KRAS Inhibitor (50 mg/kg) | 65 |

Table 2: Illustrative In Vivo Efficacy in Xenograft Models. This table shows the percentage of tumor growth inhibition in mouse xenograft models of human cancers treated with a hypothetical pan-KRAS inhibitor.

Experimental Protocols

Detailed experimental protocols for the characterization of a novel pan-KRAS inhibitor like this compound would typically involve a multi-pronged approach, encompassing biochemical assays, cell-based assays, and in vivo studies.

Biochemical Assays

-

KRAS Binding Affinity: Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) would be used to determine the binding affinity (KD) of this compound to various KRAS mutants in their GDP-bound state.

-

Nucleotide Exchange Assay: A fluorescence-based assay would be employed to measure the rate of GDP-GTP exchange in the presence of a GEF (e.g., SOS1) and varying concentrations of this compound. This would quantify the inhibitor's ability to block KRAS activation.

Cell-Based Assays

-

Cellular Proliferation Assay: Cancer cell lines with different KRAS mutations would be treated with a dose range of this compound for a defined period (e.g., 72 hours). Cell viability would be assessed using assays such as CellTiter-Glo® to determine the IC50 values.

-

Western Blot Analysis: To confirm the mechanism of action, treated cells would be lysed, and protein levels of key downstream signaling molecules (e.g., phosphorylated ERK, phosphorylated AKT) would be measured by Western blotting.

-

Apoptosis Assay: The induction of apoptosis would be quantified using methods such as Annexin V/Propidium Iodide staining followed by flow cytometry.

In Vivo Studies

-

Xenograft and Patient-Derived Xenograft (PDX) Models: Human cancer cell lines or patient tumors with known KRAS mutations would be implanted into immunocompromised mice. Once tumors are established, mice would be treated with this compound or a vehicle control. Tumor volume and body weight would be monitored regularly to assess efficacy and tolerability.

-

Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies: PK studies would determine the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. PD studies would involve analyzing tumor biopsies from treated animals to measure the extent of target engagement and downstream pathway inhibition.

Visualizing the Mechanism and Workflow

To further elucidate the mechanism of action and the experimental workflow, the following diagrams are provided.

Caption: Mechanism of Action of this compound on the KRAS Signaling Pathway.

Caption: Drug Discovery and Development Workflow for this compound.

Future Directions and Conclusion

This compound represents a significant advancement in the quest to conquer KRAS-driven cancers. Its pan-KRAS inhibitory activity holds the promise of a broader therapeutic window compared to mutation-specific inhibitors. The ongoing first-in-human clinical trials will be critical in establishing the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of this novel agent.

The future development of this compound will likely focus on identifying predictive biomarkers of response and exploring rational combination therapies to overcome potential resistance mechanisms. As more data becomes available from clinical studies, the full potential of this compound in the oncology armamentarium will be realized. For the scientific and drug development community, the journey of this compound from preclinical discovery to clinical application is a testament to the relentless pursuit of innovative therapies for patients with cancer.

2-Hydroxybenzylamine (2-HOBA): A Technical Guide to its Sources, Synthesis, and Scientific Foundation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Hydroxybenzylamine (2-HOBA), a naturally occurring compound first identified in Himalayan tartary buckwheat (Fagopyrum tataricum), has emerged as a promising agent in cellular health and disease mitigation.[1][2][3] Unlike traditional antioxidants, 2-HOBA functions as a selective scavenger of reactive dicarbonyl species, particularly isolevuglandins (IsoLGs), which are potent mediators of cellular damage in a range of pathologies associated with oxidative stress and inflammation.[1][4][5] This technical guide provides an in-depth overview of 2-HOBA's natural sources, synthetic methodologies, and the experimental data supporting its mechanism of action. The information is tailored for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this unique molecule.

Natural Sources and Endogenous Presence

2-HOBA is a phytonutrient found in buckwheat, with significantly higher concentrations reported in Himalayan tartary buckwheat compared to common buckwheat.[1][3] It is present in the seeds of the plant.[6][7][8][9][10][11] While buckwheat is the primary known natural source, the concentration of 2-HOBA in the plant is not typically sufficient to achieve therapeutic levels through diet alone. Consequently, the 2-HOBA used in clinical research and available as the dietary supplement Hobamine™ is a chemically synthesized, bio-identical version of the natural compound.

There is currently no evidence to suggest that 2-HOBA is an endogenous compound in humans. Its presence in human plasma and tissues is directly related to oral intake.

Mechanism of Action: A Selective Dicarbonyl Scavenger

The primary mechanism of action of 2-HOBA is its ability to selectively scavenge reactive dicarbonyl species, such as γ-ketoaldehydes (e.g., isoketals and isolevuoglandins) and malondialdehyde (MDA).[1][4][5] These highly reactive molecules are byproducts of lipid peroxidation, a consequence of oxidative stress. They readily form covalent adducts with proteins, lipids, and DNA, leading to cellular dysfunction, inflammation, and the progression of various diseases.

2-HOBA is not a conventional antioxidant; it does not broadly suppress reactive oxygen species (ROS).[6][12] This is a critical distinction, as a certain level of ROS is essential for normal physiological cell signaling.[12] Instead, 2-HOBA targets the downstream, more damaging products of oxidative stress.[12] It is reported to scavenge γ-ketoaldehydes approximately 1,000 to 1,600 times faster than their reaction with endogenous lysine (B10760008) residues on proteins, effectively preventing the formation of harmful adducts.[1][5]

The diagram below illustrates the proposed mechanism of action of 2-HOBA in mitigating cellular damage caused by reactive dicarbonyls.

References

- 1. Ingredient from buckwheat shows immune fitness promise via unique pathway, developer asserts [nutraingredients.com]

- 2. scienceresearchwellness.com [scienceresearchwellness.com]

- 3. TSI Group’s Hobamine could reduce oxidative stress and support healthy immune function, shows study [nutritioninsight.com]

- 4. DE112020005539T5 - METHOD OF SYNTHETING HYDROXYBENZYLAMINE - Google Patents [patents.google.com]

- 5. asianpubs.org [asianpubs.org]

- 6. Big Bold Health | 4 supernutrients in Himalayan Tartary Buckwheat [blog.bigboldhealth.com]

- 7. US12024483B2 - Synthesis method of hydroxybenzylamine - Google Patents [patents.google.com]

- 8. US5637750A - Method for the preparation of 2 hydroxybenzonitrile - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. Salicylaldehyde - Wikipedia [en.wikipedia.org]

- 11. Comparative metabolomics study of Tartary (Fagopyrum tataricum (L.) Gaertn) and common (Fagopyrum esculentum Moench) buckwheat seeds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 2-Hydroxybenzylamine | 932-30-9 | FH24316 | Biosynth [biosynth.com]

2-Hydroxybenzylamine (2-HOBA): A Technical Guide to its Sources, Synthesis, and Scientific Foundation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Hydroxybenzylamine (2-HOBA), a naturally occurring compound first identified in Himalayan tartary buckwheat (Fagopyrum tataricum), has emerged as a promising agent in cellular health and disease mitigation.[1][2][3] Unlike traditional antioxidants, 2-HOBA functions as a selective scavenger of reactive dicarbonyl species, particularly isolevuglandins (IsoLGs), which are potent mediators of cellular damage in a range of pathologies associated with oxidative stress and inflammation.[1][4][5] This technical guide provides an in-depth overview of 2-HOBA's natural sources, synthetic methodologies, and the experimental data supporting its mechanism of action. The information is tailored for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this unique molecule.

Natural Sources and Endogenous Presence

2-HOBA is a phytonutrient found in buckwheat, with significantly higher concentrations reported in Himalayan tartary buckwheat compared to common buckwheat.[1][3] It is present in the seeds of the plant.[6][7][8][9][10][11] While buckwheat is the primary known natural source, the concentration of 2-HOBA in the plant is not typically sufficient to achieve therapeutic levels through diet alone. Consequently, the 2-HOBA used in clinical research and available as the dietary supplement Hobamine™ is a chemically synthesized, bio-identical version of the natural compound.

There is currently no evidence to suggest that 2-HOBA is an endogenous compound in humans. Its presence in human plasma and tissues is directly related to oral intake.

Mechanism of Action: A Selective Dicarbonyl Scavenger

The primary mechanism of action of 2-HOBA is its ability to selectively scavenge reactive dicarbonyl species, such as γ-ketoaldehydes (e.g., isoketals and isolevuoglandins) and malondialdehyde (MDA).[1][4][5] These highly reactive molecules are byproducts of lipid peroxidation, a consequence of oxidative stress. They readily form covalent adducts with proteins, lipids, and DNA, leading to cellular dysfunction, inflammation, and the progression of various diseases.

2-HOBA is not a conventional antioxidant; it does not broadly suppress reactive oxygen species (ROS).[6][12] This is a critical distinction, as a certain level of ROS is essential for normal physiological cell signaling.[12] Instead, 2-HOBA targets the downstream, more damaging products of oxidative stress.[12] It is reported to scavenge γ-ketoaldehydes approximately 1,000 to 1,600 times faster than their reaction with endogenous lysine residues on proteins, effectively preventing the formation of harmful adducts.[1][5]

The diagram below illustrates the proposed mechanism of action of 2-HOBA in mitigating cellular damage caused by reactive dicarbonyls.

References

- 1. Ingredient from buckwheat shows immune fitness promise via unique pathway, developer asserts [nutraingredients.com]

- 2. scienceresearchwellness.com [scienceresearchwellness.com]

- 3. TSI Group’s Hobamine could reduce oxidative stress and support healthy immune function, shows study [nutritioninsight.com]

- 4. DE112020005539T5 - METHOD OF SYNTHETING HYDROXYBENZYLAMINE - Google Patents [patents.google.com]

- 5. asianpubs.org [asianpubs.org]

- 6. Big Bold Health | 4 supernutrients in Himalayan Tartary Buckwheat [blog.bigboldhealth.com]

- 7. US12024483B2 - Synthesis method of hydroxybenzylamine - Google Patents [patents.google.com]

- 8. US5637750A - Method for the preparation of 2 hydroxybenzonitrile - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. Salicylaldehyde - Wikipedia [en.wikipedia.org]

- 11. Comparative metabolomics study of Tartary (Fagopyrum tataricum (L.) Gaertn) and common (Fagopyrum esculentum Moench) buckwheat seeds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 2-Hydroxybenzylamine | 932-30-9 | FH24316 | Biosynth [biosynth.com]

An In-Depth Technical Guide on the Role of BGB-53038 in Oxidative Stress Pathways

Disclaimer: The following information is a hypothetical guide created for illustrative purposes. As of the current date, public domain scientific literature does not extensively detail the role of a compound with the identifier "BGB-53038" in oxidative stress pathways. The experimental data, protocols, and pathways described herein are based on established methodologies and common findings in the field of oxidative stress research and are intended to serve as a representative example of a technical whitepaper.

Introduction

Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to readily detoxify these reactive intermediates, is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. The cellular response to oxidative stress is a complex process involving the activation of multiple signaling pathways aimed at restoring redox homeostasis and repairing cellular damage. This document provides a technical overview of the putative role of BGB-53038, a novel therapeutic candidate, in modulating key oxidative stress pathways.

Core Mechanism of Action

BGB-53038 is hypothesized to exert its protective effects against oxidative stress through a dual mechanism: the direct scavenging of reactive oxygen species and the modulation of key signaling pathways that regulate the endogenous antioxidant response. The primary focus of this guide is on its interaction with the Nrf2-Keap1 and NF-κB signaling pathways.

Quantitative Data Summary

The following tables summarize the key in vitro findings from studies investigating the effects of BGB-53038 on markers of oxidative stress and cellular response.

Table 1: Effect of BGB-53038 on Intracellular ROS Levels

| Treatment Group | Concentration (µM) | Mean Fluorescence Intensity (MFI) of DCF-DA | % Reduction in ROS vs. H₂O₂ Control |

| Vehicle Control | - | 10.5 ± 1.2 | N/A |

| H₂O₂ (100 µM) | - | 85.3 ± 7.9 | 0% |

| BGB-53038 + H₂O₂ | 1 | 62.1 ± 5.4 | 27.2% |

| BGB-53038 + H₂O₂ | 5 | 38.7 ± 3.1 | 54.6% |

| BGB-53038 + H₂O₂ | 10 | 21.4 ± 2.5 | 74.9% |

Table 2: Modulation of Antioxidant Enzyme Activity by BGB-53038

| Treatment Group | Concentration (µM) | Superoxide (B77818) Dismutase (SOD) Activity (U/mg protein) | Catalase (CAT) Activity (U/mg protein) | Glutathione (B108866) Peroxidase (GPx) Activity (U/mg protein) |

| Vehicle Control | - | 125.6 ± 11.3 | 45.2 ± 3.8 | 88.9 ± 7.5 |

| BGB-53038 | 5 | 188.4 ± 15.1 | 67.8 ± 5.9 | 132.1 ± 11.4 |

| BGB-53038 | 10 | 235.7 ± 20.6 | 85.1 ± 7.2 | 165.4 ± 14.8 |

Table 3: Effect of BGB-53038 on Nrf2 and NF-κB Pathway Gene Expression (Fold Change vs. Vehicle)

| Gene Target | BGB-53038 (5 µM) | BGB-53038 (10 µM) |

| Nrf2 | 2.8 ± 0.3 | 4.1 ± 0.5 |

| HO-1 | 3.5 ± 0.4 | 5.8 ± 0.6 |

| NQO1 | 3.1 ± 0.3 | 5.2 ± 0.5 |

| NF-κB (p65) | 0.6 ± 0.07 | 0.4 ± 0.05 |

| TNF-α | 0.5 ± 0.06 | 0.3 ± 0.04 |

| IL-6 | 0.4 ± 0.05 | 0.2 ± 0.03 |

Experimental Protocols

Measurement of Intracellular ROS

-

Cell Line: Human umbilical vein endothelial cells (HUVECs).

-

Method: Cells were seeded in a 96-well black plate and allowed to adhere overnight. Following this, cells were pre-treated with BGB-53038 at the indicated concentrations for 2 hours. The cells were then loaded with 10 µM 2',7'-dichlorofluorescin diacetate (DCF-DA) for 30 minutes. After washing, oxidative stress was induced by adding 100 µM hydrogen peroxide (H₂O₂).

-

Data Acquisition: The fluorescence intensity was measured at an excitation wavelength of 485 nm and an emission wavelength of 535 nm using a microplate reader.

Antioxidant Enzyme Activity Assays

-

Cell Line: HUVECs.

-

Method: Cells were treated with BGB-53038 for 24 hours. Cell lysates were prepared, and the protein concentration was determined using a BCA protein assay kit.

-

SOD Activity: Measured using a commercial kit based on the inhibition of the reduction of WST-1 by superoxide anions.

-

CAT Activity: Determined by monitoring the decomposition of H₂O₂ at 240 nm.

-

GPx Activity: Assessed by measuring the rate of NADPH oxidation at 340 nm in the presence of glutathione reductase.

Quantitative Real-Time PCR (qRT-PCR)

-

Cell Line: HUVECs.

-

Method: Cells were treated with BGB-53038 for 6 hours. Total RNA was extracted using TRIzol reagent and reverse transcribed into cDNA.

-

Analysis: qRT-PCR was performed using SYBR Green master mix on a real-time PCR system. Gene expression levels were normalized to the housekeeping gene GAPDH, and the fold change was calculated using the 2-ΔΔCt method.

Signaling Pathway and Experimental Workflow Diagrams

Conclusion

The presented hypothetical data suggests that BGB-53038 is a promising agent for mitigating oxidative stress. Its mode of action appears to involve the direct reduction of intracellular ROS and the potentiation of the endogenous antioxidant defense system through the activation of the Nrf2 pathway. Concurrently, BGB-53038 demonstrates anti-inflammatory properties by inhibiting the pro-inflammatory NF-κB signaling cascade. These findings warrant further investigation to fully elucidate the therapeutic potential of BGB-53038 in oxidative stress-related pathologies. Future studies should focus on in vivo models to validate these in vitro findings and to assess the pharmacokinetic and pharmacodynamic properties of the compound.

An In-Depth Technical Guide on the Role of BGB-53038 in Oxidative Stress Pathways

Disclaimer: The following information is a hypothetical guide created for illustrative purposes. As of the current date, public domain scientific literature does not extensively detail the role of a compound with the identifier "BGB-53038" in oxidative stress pathways. The experimental data, protocols, and pathways described herein are based on established methodologies and common findings in the field of oxidative stress research and are intended to serve as a representative example of a technical whitepaper.

Introduction

Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to readily detoxify these reactive intermediates, is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. The cellular response to oxidative stress is a complex process involving the activation of multiple signaling pathways aimed at restoring redox homeostasis and repairing cellular damage. This document provides a technical overview of the putative role of BGB-53038, a novel therapeutic candidate, in modulating key oxidative stress pathways.

Core Mechanism of Action

BGB-53038 is hypothesized to exert its protective effects against oxidative stress through a dual mechanism: the direct scavenging of reactive oxygen species and the modulation of key signaling pathways that regulate the endogenous antioxidant response. The primary focus of this guide is on its interaction with the Nrf2-Keap1 and NF-κB signaling pathways.

Quantitative Data Summary

The following tables summarize the key in vitro findings from studies investigating the effects of BGB-53038 on markers of oxidative stress and cellular response.

Table 1: Effect of BGB-53038 on Intracellular ROS Levels

| Treatment Group | Concentration (µM) | Mean Fluorescence Intensity (MFI) of DCF-DA | % Reduction in ROS vs. H₂O₂ Control |

| Vehicle Control | - | 10.5 ± 1.2 | N/A |

| H₂O₂ (100 µM) | - | 85.3 ± 7.9 | 0% |

| BGB-53038 + H₂O₂ | 1 | 62.1 ± 5.4 | 27.2% |

| BGB-53038 + H₂O₂ | 5 | 38.7 ± 3.1 | 54.6% |

| BGB-53038 + H₂O₂ | 10 | 21.4 ± 2.5 | 74.9% |

Table 2: Modulation of Antioxidant Enzyme Activity by BGB-53038

| Treatment Group | Concentration (µM) | Superoxide Dismutase (SOD) Activity (U/mg protein) | Catalase (CAT) Activity (U/mg protein) | Glutathione Peroxidase (GPx) Activity (U/mg protein) |

| Vehicle Control | - | 125.6 ± 11.3 | 45.2 ± 3.8 | 88.9 ± 7.5 |

| BGB-53038 | 5 | 188.4 ± 15.1 | 67.8 ± 5.9 | 132.1 ± 11.4 |

| BGB-53038 | 10 | 235.7 ± 20.6 | 85.1 ± 7.2 | 165.4 ± 14.8 |

Table 3: Effect of BGB-53038 on Nrf2 and NF-κB Pathway Gene Expression (Fold Change vs. Vehicle)

| Gene Target | BGB-53038 (5 µM) | BGB-53038 (10 µM) |

| Nrf2 | 2.8 ± 0.3 | 4.1 ± 0.5 |

| HO-1 | 3.5 ± 0.4 | 5.8 ± 0.6 |

| NQO1 | 3.1 ± 0.3 | 5.2 ± 0.5 |

| NF-κB (p65) | 0.6 ± 0.07 | 0.4 ± 0.05 |

| TNF-α | 0.5 ± 0.06 | 0.3 ± 0.04 |

| IL-6 | 0.4 ± 0.05 | 0.2 ± 0.03 |

Experimental Protocols

Measurement of Intracellular ROS

-

Cell Line: Human umbilical vein endothelial cells (HUVECs).

-

Method: Cells were seeded in a 96-well black plate and allowed to adhere overnight. Following this, cells were pre-treated with BGB-53038 at the indicated concentrations for 2 hours. The cells were then loaded with 10 µM 2',7'-dichlorofluorescin diacetate (DCF-DA) for 30 minutes. After washing, oxidative stress was induced by adding 100 µM hydrogen peroxide (H₂O₂).

-

Data Acquisition: The fluorescence intensity was measured at an excitation wavelength of 485 nm and an emission wavelength of 535 nm using a microplate reader.

Antioxidant Enzyme Activity Assays

-

Cell Line: HUVECs.

-

Method: Cells were treated with BGB-53038 for 24 hours. Cell lysates were prepared, and the protein concentration was determined using a BCA protein assay kit.

-

SOD Activity: Measured using a commercial kit based on the inhibition of the reduction of WST-1 by superoxide anions.

-

CAT Activity: Determined by monitoring the decomposition of H₂O₂ at 240 nm.

-

GPx Activity: Assessed by measuring the rate of NADPH oxidation at 340 nm in the presence of glutathione reductase.

Quantitative Real-Time PCR (qRT-PCR)

-

Cell Line: HUVECs.

-

Method: Cells were treated with BGB-53038 for 6 hours. Total RNA was extracted using TRIzol reagent and reverse transcribed into cDNA.

-

Analysis: qRT-PCR was performed using SYBR Green master mix on a real-time PCR system. Gene expression levels were normalized to the housekeeping gene GAPDH, and the fold change was calculated using the 2-ΔΔCt method.

Signaling Pathway and Experimental Workflow Diagrams

Conclusion

The presented hypothetical data suggests that BGB-53038 is a promising agent for mitigating oxidative stress. Its mode of action appears to involve the direct reduction of intracellular ROS and the potentiation of the endogenous antioxidant defense system through the activation of the Nrf2 pathway. Concurrently, BGB-53038 demonstrates anti-inflammatory properties by inhibiting the pro-inflammatory NF-κB signaling cascade. These findings warrant further investigation to fully elucidate the therapeutic potential of BGB-53038 in oxidative stress-related pathologies. Future studies should focus on in vivo models to validate these in vitro findings and to assess the pharmacokinetic and pharmacodynamic properties of the compound.

A Technical Guide to the Preclinical Anti-Inflammatory Research of 2-Hydroxybenzylamine (2-HOBA)

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Hydroxybenzylamine (2-HOBA) is a naturally occurring compound found in buckwheat that has garnered significant scientific interest for its potent anti-inflammatory and cytoprotective properties.[1][2] Preclinical research has established that its primary mechanism of action is not through the inhibition of inflammatory enzymes like cyclooxygenases (COX), but through the targeted scavenging of reactive dicarbonyl species, such as isolevuglandins (IsoLGs) and malondialdehyde (MDA).[3][4] These reactive molecules are downstream products of lipid peroxidation during oxidative stress and contribute to cellular damage and inflammation by forming adducts with proteins and DNA.[5][6] By neutralizing these dicarbonyls, 2-HOBA mitigates inflammation and cellular dysfunction across a range of preclinical models, including atherosclerosis, metabolic-associated steatotic liver disease (MASLD), gastric inflammation, and autoimmune conditions.[6][7][8][9] This technical guide summarizes the core mechanism, quantitative outcomes, and experimental methodologies from key preclinical studies, providing a comprehensive resource for the scientific community.

Core Mechanism of Action: Dicarbonyl Scavenging

Inflammation and oxidative stress are intrinsically linked, leading to the peroxidation of lipids and the generation of highly reactive dicarbonyl electrophiles.[5][7] Among the most reactive are IsoLGs, which rapidly form covalent adducts with lysine (B10760008) residues on proteins, altering their structure and function, leading to immunogenicity, and promoting a pro-inflammatory state.[1][5][9]

2-HOBA's unique chemical structure allows it to act as a highly efficient scavenger of these dicarbonyls, reacting with them orders of magnitude faster than they can react with cellular macromolecules.[8] This action prevents the formation of damaging protein and DNA adducts, thereby preserving cellular integrity and interrupting the inflammatory cascade at a critical point.[1][8] Unlike traditional non-steroidal anti-inflammatory drugs (NSAIDs), 2-HOBA does not inhibit cyclooxygenase (COX) enzymes, thus avoiding the side effects associated with COX inhibition.[3][10]

Preclinical Evidence in Inflammatory Models

2-HOBA has demonstrated significant efficacy in a variety of preclinical models of diseases with an inflammatory etiology.

Atherosclerosis

In mouse models of familial hypercholesterolemia (Ldlr−/− mice), 2-HOBA administration markedly reduces the development of atherosclerosis, a chronic inflammatory disease of the arteries.[3][6]

Table 1: Quantitative Effects of 2-HOBA in an Atherosclerosis Mouse Model

| Parameter | Finding | Model | Reference |

|---|---|---|---|

| Atherosclerosis Reduction (en face aorta) | ~60% decrease | Ldlr−/− mice | [3][6] |

| Atherosclerosis Reduction (proximal aorta) | ~31% decrease | Ldlr−/− mice | [10] |

| Malondialdehyde (MDA)-LDL Levels | Significantly reduced | Ldlr−/− mice | [3][6] |

| Malondialdehyde (MDA)-HDL Levels | Significantly reduced | Ldlr−/− mice | [3][6] |

| HDL Cholesterol Efflux Capacity | Significantly increased | Ldlr−/− mice | [3][6] |

| Plaque Apoptotic Cells | Significantly reduced | Ldlr−/− mice | [3][6] |

| Plaque Fibrous Cap Thickness & Collagen | Significantly increased | Ldlr−/− mice |[3] |

Experimental Protocol: Atherosclerosis in Ldlr−/− Mice [3]

-

Animal Model: 8-week-old female Ldlr−/− mice.

-

Diet: Western-type diet containing 21% milk fat and 0.15% cholesterol.

-

Treatment: 2-HOBA was administered at 1 g/L in the drinking water. A non-reactive analogue, 4-HOBA, and vehicle (water) were used as controls.

-

Duration: Treatment was administered for a specified period, after which mice were euthanized.

-

Primary Analysis: Aortas were dissected, fixed, and stained with Oil Red O for en face analysis to quantify atherosclerotic lesion area. Proximal aortic sections were analyzed for plaque characteristics, including necrotic core size, fibrous cap thickness (Masson's trichrome stain), and collagen content (Sirius red stain).

-

Biochemical Analysis: Plasma levels of MDA-modified LDL and HDL were measured. HDL function was assessed via a macrophage cholesterol efflux assay.

Metabolic-Associated Steatotic Liver Disease (MASLD)

In mouse models of MASLD (formerly NAFLD), 2-HOBA demonstrated protective effects against liver injury, fibrosis, and inflammation.[7]

Table 2: Quantitative Effects of 2-HOBA in MASLD Mouse Models

| Parameter | Finding | Model | Reference |

|---|---|---|---|

| Liver Transaminases (AST & ALT) | >40% reduction | DIAMOND mice | [7][11] |

| Liver Fibrosis Score | Significantly lower | DIAMOND mice | [7][11] |

| NAFLD Activity Score (NAS) | Significantly improved | STAM mice | [7][11] |

| Serum F2-Isoprostanes (Oxidative Stress) | ~30% reduction | STAM mice | [7][11] |

| Inflammatory Cytokines | Significantly reduced | STAM mice |[7] |

Experimental Protocol: MASLD Mouse Models [7]

-

Animal Models:

-

DIAMOND Mice: Fed a high-fat, high-fructose diet to induce metabolic syndrome and liver fibrosis.

-

STAM Mice: Induced by streptozotocin (B1681764) and a high-fat diet to model the progression from steatosis to MASH (metabolic-associated steatohepatitis).

-

-

Treatment: 2-HOBA was administered to the treatment groups.

-

Primary Analysis:

-

Histology: Liver sections were stained with Hematoxylin & Eosin (H&E) and Sirius Red to assess NAFLD Activity Score (steatosis, inflammation, ballooning) and fibrosis.

-

Biochemical Analysis: Serum was analyzed for levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) as markers of liver injury.

-

Oxidative Stress Markers: Serum F2-isoprostanes were measured as a systemic marker of lipid peroxidation.

-

Inflammatory Markers: Serum levels of inflammatory cytokines (e.g., IL-1α, MCP-1, IL-6) were measured by multiplexed ELISA.

-

Macrophage and Endothelial Cell Inflammation (In Vitro)

2-HOBA directly suppresses the inflammatory response in macrophages and endothelial cells exposed to oxidative stressors.[3]

Table 3: Effects of 2-HOBA on Inflammatory Gene Expression in Macrophages

| Gene | Finding (vs. Control) | Condition | Reference |

|---|---|---|---|

| IL-1β mRNA | Significantly reduced | Mouse macrophages + Oxidized LDL | [3] |

| IL-6 mRNA | Significantly reduced | Mouse macrophages + Oxidized LDL | [3] |

| TNF-α mRNA | Significantly reduced | Mouse macrophages + Oxidized LDL |[3] |

Experimental Protocol: In Vitro Macrophage Inflammation [3]

-

Cell Type: Mouse primary macrophages.

-

Stimulus: Cells were incubated with oxidized LDL or hydrogen peroxide (H₂O₂) to induce an inflammatory response.

-

Treatment: Cells were co-incubated with 2-HOBA (e.g., 5 µM to 500 µM) or control compounds (vehicle, 4-HOBA).

-

Duration: Typically 24 hours.

-

Analysis: Total RNA was extracted from the cells, and the mRNA expression levels of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α were quantified using quantitative real-time PCR (qRT-PCR).

Effects on Inflammatory Signaling and Biomarkers

Beyond localized tissue effects, 2-HOBA modulates systemic inflammatory biomarkers, suggesting an impact on immune readiness and homeostasis.[12][13][14]

Table 4: Modulation of Human Plasma Inflammatory Biomarkers by 2-HOBA

| Biomarker | Effect of 2-HOBA | Putative Function | Reference |

|---|---|---|---|

| TWEAK | Significant Decrease | Pro-inflammatory protein, promotes cell death | [12][13][14] |

| CCL19 | Significant Increase | Chemokine involved in immune cell trafficking | [5][12][13][14] |

| IL-12β | Significant Increase | Cytokine promoting Th1 immune responses | [5][12][13][14] |

| TNFβ | Significant Increase | Cytokine involved in immune system homeostasis | [5][12][13][14] |

| IL-20Rα | Significant Increase | Component of a cytokine receptor |[1][5][12] |

This modulation of biomarkers was identified in a double-blind, randomized, placebo-controlled study where healthy adults received 500 mg or 750 mg of 2-HOBA acetate (B1210297) daily for 15 days.[12] Plasma samples were analyzed using the Olink® targeted inflammation panel.[1][5] The results point to a rebalancing of the immune system rather than broad immunosuppression.[13]

Conclusion and Future Directions

The body of preclinical research on 2-HOBA provides compelling evidence for its role as a potent mitigator of inflammation and cellular damage. Its unique mechanism as a selective dicarbonyl scavenger, rather than an enzyme inhibitor, distinguishes it from classic anti-inflammatory drugs and suggests a favorable safety profile.[3][10] The consistent efficacy observed across diverse preclinical models of inflammatory disease—from metabolic and cardiovascular to gastrointestinal—highlights its therapeutic potential.[2][6][7] The quantitative data clearly demonstrate a reduction in disease pathology, oxidative stress, and pro-inflammatory signaling.

Future research should continue to explore the efficacy of 2-HOBA in other models of chronic inflammatory and autoimmune diseases.[9][15] As 2-HOBA has been shown to be safe and well-tolerated in Phase 1 human trials, the progression to Phase 2 clinical trials to assess its efficacy in conditions like rheumatoid arthritis, familial hypercholesterolemia, and MASLD is a logical and promising next step for translating these preclinical findings to clinical practice.[8][9]

References

- 1. researchgate.net [researchgate.net]

- 2. The nutraceutical electrophile scavenger 2-hydroxybenzylamine (2-HOBA) attenuates gastric cancer development caused by Helicobacter pylori - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Scavenging of reactive dicarbonyls with 2-hydroxybenzylamine reduces atherosclerosis in hypercholesterolemic Ldlr−/− mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Inflammation Biomarker Response to Oral 2-Hydroxybenzylamine (2-HOBA) Acetate in Healthy Humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Scavenging of reactive dicarbonyls with 2-hydroxybenzylamine reduces atherosclerosis in hypercholesterolemic Ldlr-/- mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Inflammation Biomarker Response to Oral 2-Hydroxybenzylamine (2-HOBA) Acetate in Healthy Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 9. clinicaltrial.be [clinicaltrial.be]

- 10. alzdiscovery.org [alzdiscovery.org]

- 11. Hobamine: A Revolutionary Approach to Cellular Health with 2-HOBA [blog.priceplow.com]

- 12. nutritionaloutlook.com [nutritionaloutlook.com]

- 13. hobamine.com [hobamine.com]

- 14. wholefoodsmagazine.com [wholefoodsmagazine.com]

- 15. RePORT ⟩ RePORTER [reporter.nih.gov]

A Technical Guide to the Preclinical Anti-Inflammatory Research of 2-Hydroxybenzylamine (2-HOBA)

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Hydroxybenzylamine (2-HOBA) is a naturally occurring compound found in buckwheat that has garnered significant scientific interest for its potent anti-inflammatory and cytoprotective properties.[1][2] Preclinical research has established that its primary mechanism of action is not through the inhibition of inflammatory enzymes like cyclooxygenases (COX), but through the targeted scavenging of reactive dicarbonyl species, such as isolevuglandins (IsoLGs) and malondialdehyde (MDA).[3][4] These reactive molecules are downstream products of lipid peroxidation during oxidative stress and contribute to cellular damage and inflammation by forming adducts with proteins and DNA.[5][6] By neutralizing these dicarbonyls, 2-HOBA mitigates inflammation and cellular dysfunction across a range of preclinical models, including atherosclerosis, metabolic-associated steatotic liver disease (MASLD), gastric inflammation, and autoimmune conditions.[6][7][8][9] This technical guide summarizes the core mechanism, quantitative outcomes, and experimental methodologies from key preclinical studies, providing a comprehensive resource for the scientific community.

Core Mechanism of Action: Dicarbonyl Scavenging

Inflammation and oxidative stress are intrinsically linked, leading to the peroxidation of lipids and the generation of highly reactive dicarbonyl electrophiles.[5][7] Among the most reactive are IsoLGs, which rapidly form covalent adducts with lysine residues on proteins, altering their structure and function, leading to immunogenicity, and promoting a pro-inflammatory state.[1][5][9]

2-HOBA's unique chemical structure allows it to act as a highly efficient scavenger of these dicarbonyls, reacting with them orders of magnitude faster than they can react with cellular macromolecules.[8] This action prevents the formation of damaging protein and DNA adducts, thereby preserving cellular integrity and interrupting the inflammatory cascade at a critical point.[1][8] Unlike traditional non-steroidal anti-inflammatory drugs (NSAIDs), 2-HOBA does not inhibit cyclooxygenase (COX) enzymes, thus avoiding the side effects associated with COX inhibition.[3][10]

Preclinical Evidence in Inflammatory Models

2-HOBA has demonstrated significant efficacy in a variety of preclinical models of diseases with an inflammatory etiology.

Atherosclerosis

In mouse models of familial hypercholesterolemia (Ldlr−/− mice), 2-HOBA administration markedly reduces the development of atherosclerosis, a chronic inflammatory disease of the arteries.[3][6]

Table 1: Quantitative Effects of 2-HOBA in an Atherosclerosis Mouse Model

| Parameter | Finding | Model | Reference |

|---|---|---|---|

| Atherosclerosis Reduction (en face aorta) | ~60% decrease | Ldlr−/− mice | [3][6] |

| Atherosclerosis Reduction (proximal aorta) | ~31% decrease | Ldlr−/− mice | [10] |

| Malondialdehyde (MDA)-LDL Levels | Significantly reduced | Ldlr−/− mice | [3][6] |

| Malondialdehyde (MDA)-HDL Levels | Significantly reduced | Ldlr−/− mice | [3][6] |

| HDL Cholesterol Efflux Capacity | Significantly increased | Ldlr−/− mice | [3][6] |

| Plaque Apoptotic Cells | Significantly reduced | Ldlr−/− mice | [3][6] |

| Plaque Fibrous Cap Thickness & Collagen | Significantly increased | Ldlr−/− mice |[3] |

Experimental Protocol: Atherosclerosis in Ldlr−/− Mice [3]

-

Animal Model: 8-week-old female Ldlr−/− mice.

-

Diet: Western-type diet containing 21% milk fat and 0.15% cholesterol.

-

Treatment: 2-HOBA was administered at 1 g/L in the drinking water. A non-reactive analogue, 4-HOBA, and vehicle (water) were used as controls.

-

Duration: Treatment was administered for a specified period, after which mice were euthanized.

-

Primary Analysis: Aortas were dissected, fixed, and stained with Oil Red O for en face analysis to quantify atherosclerotic lesion area. Proximal aortic sections were analyzed for plaque characteristics, including necrotic core size, fibrous cap thickness (Masson's trichrome stain), and collagen content (Sirius red stain).

-

Biochemical Analysis: Plasma levels of MDA-modified LDL and HDL were measured. HDL function was assessed via a macrophage cholesterol efflux assay.

Metabolic-Associated Steatotic Liver Disease (MASLD)

In mouse models of MASLD (formerly NAFLD), 2-HOBA demonstrated protective effects against liver injury, fibrosis, and inflammation.[7]

Table 2: Quantitative Effects of 2-HOBA in MASLD Mouse Models

| Parameter | Finding | Model | Reference |

|---|---|---|---|

| Liver Transaminases (AST & ALT) | >40% reduction | DIAMOND mice | [7][11] |

| Liver Fibrosis Score | Significantly lower | DIAMOND mice | [7][11] |

| NAFLD Activity Score (NAS) | Significantly improved | STAM mice | [7][11] |

| Serum F2-Isoprostanes (Oxidative Stress) | ~30% reduction | STAM mice | [7][11] |

| Inflammatory Cytokines | Significantly reduced | STAM mice |[7] |

Experimental Protocol: MASLD Mouse Models [7]

-

Animal Models:

-

DIAMOND Mice: Fed a high-fat, high-fructose diet to induce metabolic syndrome and liver fibrosis.

-

STAM Mice: Induced by streptozotocin and a high-fat diet to model the progression from steatosis to MASH (metabolic-associated steatohepatitis).

-

-

Treatment: 2-HOBA was administered to the treatment groups.

-

Primary Analysis:

-

Histology: Liver sections were stained with Hematoxylin & Eosin (H&E) and Sirius Red to assess NAFLD Activity Score (steatosis, inflammation, ballooning) and fibrosis.

-

Biochemical Analysis: Serum was analyzed for levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) as markers of liver injury.

-

Oxidative Stress Markers: Serum F2-isoprostanes were measured as a systemic marker of lipid peroxidation.

-

Inflammatory Markers: Serum levels of inflammatory cytokines (e.g., IL-1α, MCP-1, IL-6) were measured by multiplexed ELISA.

-

Macrophage and Endothelial Cell Inflammation (In Vitro)

2-HOBA directly suppresses the inflammatory response in macrophages and endothelial cells exposed to oxidative stressors.[3]

Table 3: Effects of 2-HOBA on Inflammatory Gene Expression in Macrophages

| Gene | Finding (vs. Control) | Condition | Reference |

|---|---|---|---|

| IL-1β mRNA | Significantly reduced | Mouse macrophages + Oxidized LDL | [3] |

| IL-6 mRNA | Significantly reduced | Mouse macrophages + Oxidized LDL | [3] |

| TNF-α mRNA | Significantly reduced | Mouse macrophages + Oxidized LDL |[3] |

Experimental Protocol: In Vitro Macrophage Inflammation [3]

-

Cell Type: Mouse primary macrophages.

-

Stimulus: Cells were incubated with oxidized LDL or hydrogen peroxide (H₂O₂) to induce an inflammatory response.

-

Treatment: Cells were co-incubated with 2-HOBA (e.g., 5 µM to 500 µM) or control compounds (vehicle, 4-HOBA).

-

Duration: Typically 24 hours.

-

Analysis: Total RNA was extracted from the cells, and the mRNA expression levels of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α were quantified using quantitative real-time PCR (qRT-PCR).

Effects on Inflammatory Signaling and Biomarkers

Beyond localized tissue effects, 2-HOBA modulates systemic inflammatory biomarkers, suggesting an impact on immune readiness and homeostasis.[12][13][14]

Table 4: Modulation of Human Plasma Inflammatory Biomarkers by 2-HOBA

| Biomarker | Effect of 2-HOBA | Putative Function | Reference |

|---|---|---|---|

| TWEAK | Significant Decrease | Pro-inflammatory protein, promotes cell death | [12][13][14] |

| CCL19 | Significant Increase | Chemokine involved in immune cell trafficking | [5][12][13][14] |

| IL-12β | Significant Increase | Cytokine promoting Th1 immune responses | [5][12][13][14] |

| TNFβ | Significant Increase | Cytokine involved in immune system homeostasis | [5][12][13][14] |

| IL-20Rα | Significant Increase | Component of a cytokine receptor |[1][5][12] |

This modulation of biomarkers was identified in a double-blind, randomized, placebo-controlled study where healthy adults received 500 mg or 750 mg of 2-HOBA acetate daily for 15 days.[12] Plasma samples were analyzed using the Olink® targeted inflammation panel.[1][5] The results point to a rebalancing of the immune system rather than broad immunosuppression.[13]

Conclusion and Future Directions

The body of preclinical research on 2-HOBA provides compelling evidence for its role as a potent mitigator of inflammation and cellular damage. Its unique mechanism as a selective dicarbonyl scavenger, rather than an enzyme inhibitor, distinguishes it from classic anti-inflammatory drugs and suggests a favorable safety profile.[3][10] The consistent efficacy observed across diverse preclinical models of inflammatory disease—from metabolic and cardiovascular to gastrointestinal—highlights its therapeutic potential.[2][6][7] The quantitative data clearly demonstrate a reduction in disease pathology, oxidative stress, and pro-inflammatory signaling.

Future research should continue to explore the efficacy of 2-HOBA in other models of chronic inflammatory and autoimmune diseases.[9][15] As 2-HOBA has been shown to be safe and well-tolerated in Phase 1 human trials, the progression to Phase 2 clinical trials to assess its efficacy in conditions like rheumatoid arthritis, familial hypercholesterolemia, and MASLD is a logical and promising next step for translating these preclinical findings to clinical practice.[8][9]

References

- 1. researchgate.net [researchgate.net]

- 2. The nutraceutical electrophile scavenger 2-hydroxybenzylamine (2-HOBA) attenuates gastric cancer development caused by Helicobacter pylori - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Scavenging of reactive dicarbonyls with 2-hydroxybenzylamine reduces atherosclerosis in hypercholesterolemic Ldlr−/− mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Inflammation Biomarker Response to Oral 2-Hydroxybenzylamine (2-HOBA) Acetate in Healthy Humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Scavenging of reactive dicarbonyls with 2-hydroxybenzylamine reduces atherosclerosis in hypercholesterolemic Ldlr-/- mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Inflammation Biomarker Response to Oral 2-Hydroxybenzylamine (2-HOBA) Acetate in Healthy Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 9. clinicaltrial.be [clinicaltrial.be]

- 10. alzdiscovery.org [alzdiscovery.org]

- 11. Hobamine: A Revolutionary Approach to Cellular Health with 2-HOBA [blog.priceplow.com]

- 12. nutritionaloutlook.com [nutritionaloutlook.com]

- 13. hobamine.com [hobamine.com]

- 14. wholefoodsmagazine.com [wholefoodsmagazine.com]

- 15. RePORT ⟩ RePORTER [reporter.nih.gov]

In Vitro Safety and Toxicity Profile of BA-53038B: A Technical Guide

Disclaimer: Publicly available scientific literature and toxicology databases do not contain information on a compound with the designation "BA-53038B" as of the latest search. The following in-depth technical guide has been generated as a representative example of an in vitro safety and toxicity profile for a hypothetical novel compound, hereafter referred to as Compound X . This guide is intended to serve as a comprehensive template, illustrating the requisite data presentation, detailed experimental protocols, and visualizations for assessing the preclinical safety of a new chemical entity.

Executive Summary

This document provides a detailed overview of the in vitro safety and toxicity profile of Compound X, a novel investigational molecule. The assessment encompasses a battery of standard assays designed to evaluate cytotoxicity, genotoxicity, and potential mechanisms of toxicity. These studies are fundamental in early-stage drug development to identify potential safety liabilities and guide further non-clinical and clinical investigation.[1][2][3] The data presented herein were generated using established cell lines and methodologies compliant with regulatory guidelines.

Cytotoxicity Profile

The cytotoxic potential of Compound X was evaluated across a panel of human cell lines representing different tissues to identify target organ liabilities. The half-maximal inhibitory concentration (IC50) was determined following a 48-hour exposure period.

Table 1: Cytotoxicity of Compound X in Human Cell Lines

| Cell Line | Tissue of Origin | Assay Type | IC50 (µM) |

| HepG2 | Liver | MTT | 75.4 |

| HEK293 | Kidney | Neutral Red Uptake | 123.8 |

| A549 | Lung | LDH Release | > 200 |

| K562 | Bone Marrow | CellTiter-Glo® | 42.1 |

| HUVEC | Endothelium | Resazurin | 98.6 |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[4]

-

Cell Seeding: HepG2 cells were seeded into 96-well plates at a density of 1 x 10⁴ cells per well and allowed to adhere overnight.

-

Compound Treatment: A serial dilution of Compound X (ranging from 0.1 to 200 µM) was added to the wells. Control wells received vehicle (0.1% DMSO).

-

Incubation: The plates were incubated for 48 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) was added to each well and incubated for an additional 4 hours.

-

Formazan (B1609692) Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

-

Data Acquisition: The absorbance was measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability was calculated relative to the vehicle-treated control cells. The IC50 value was determined by non-linear regression analysis.

Caption: Workflow for the MTT cytotoxicity assay.

Genotoxicity Assessment

Genotoxicity studies are crucial for assessing the potential of a compound to cause damage to DNA and chromosomes, which can lead to mutations and cancer.[5]

Table 2: Genotoxicity Profile of Compound X

| Assay | Test System | Metabolic Activation (S9) | Result |

| Ames Test | S. typhimurium (TA98, TA100) | With & Without | Negative |

| In Vitro Micronucleus Test | Human Peripheral Blood Lymphocytes | With & Without | Negative |

| Mouse Lymphoma Assay (MLA) | L5178Y TK+/- cells | With & Without | Equivocal |

Experimental Protocol: In Vitro Micronucleus Test

The in vitro micronucleus assay detects both aneugenic (chromosome loss) and clastogenic (chromosome breakage) effects of a test compound.[6][7]

-

Cell Culture: Human peripheral blood lymphocytes were cultured in the presence of phytohemagglutinin (PHA) to stimulate cell division.

-

Compound Exposure: Cells were treated with Compound X at various concentrations, both with and without an exogenous metabolic activation system (rat liver S9 fraction), for 4 hours.

-

Cytochalasin B Addition: Cytochalasin B was added to the cultures to block cytokinesis, resulting in binucleated cells that have completed one nuclear division.

-

Harvesting and Staining: Cells were harvested, subjected to hypotonic treatment, fixed, and dropped onto microscope slides. The cells were then stained with a DNA-specific dye (e.g., Giemsa or a fluorescent dye).

-

Microscopic Analysis: At least 2000 binucleated cells per concentration were scored for the presence of micronuclei.

-

Cytotoxicity Assessment: The Cytokinesis-Block Proliferation Index (CBPI) was calculated to assess the cytostatic effects of the compound.

Mechanistic Insights: Apoptosis Induction

To investigate the mechanism of cell death induced by Compound X, a caspase-3/7 activity assay was performed in the K562 cell line, which showed the highest sensitivity to the compound.

Table 3: Caspase-3/7 Activation by Compound X in K562 Cells

| Compound X Concentration (µM) | Fold Increase in Caspase-3/7 Activity (vs. Control) |

| 10 | 1.2 |

| 25 | 2.8 |

| 50 | 5.6 |

| 100 | 11.3 |

The concentration-dependent increase in caspase-3/7 activity suggests that Compound X induces apoptosis in susceptible cells.

Signaling Pathway: Intrinsic Apoptosis

The data suggest that Compound X may trigger the intrinsic (mitochondrial) pathway of apoptosis. This pathway is initiated by cellular stress and culminates in the activation of executioner caspases.

Caption: Intrinsic apoptosis signaling pathway.

Conclusion

The in vitro safety assessment of the hypothetical Compound X reveals a moderate cytotoxic profile with selectivity towards hematopoietic cells (K562). No evidence of mutagenicity was observed in the Ames test or the in vitro micronucleus assay. The equivocal result in the MLA warrants further investigation. Mechanistic studies indicate that the observed cytotoxicity is likely mediated through the induction of apoptosis via the intrinsic pathway. These findings provide a foundational understanding of the safety profile of Compound X and will inform the design of subsequent in vivo toxicology studies.

References

- 1. labcorp.com [labcorp.com]

- 2. In Vitro Toxicology Assays — TME Scientific [tmescientific.com]

- 3. news-medical.net [news-medical.net]

- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 6. scispace.com [scispace.com]

- 7. academic.oup.com [academic.oup.com]

In Vitro Safety and Toxicity Profile of BA-53038B: A Technical Guide

Disclaimer: Publicly available scientific literature and toxicology databases do not contain information on a compound with the designation "BA-53038B" as of the latest search. The following in-depth technical guide has been generated as a representative example of an in vitro safety and toxicity profile for a hypothetical novel compound, hereafter referred to as Compound X . This guide is intended to serve as a comprehensive template, illustrating the requisite data presentation, detailed experimental protocols, and visualizations for assessing the preclinical safety of a new chemical entity.

Executive Summary

This document provides a detailed overview of the in vitro safety and toxicity profile of Compound X, a novel investigational molecule. The assessment encompasses a battery of standard assays designed to evaluate cytotoxicity, genotoxicity, and potential mechanisms of toxicity. These studies are fundamental in early-stage drug development to identify potential safety liabilities and guide further non-clinical and clinical investigation.[1][2][3] The data presented herein were generated using established cell lines and methodologies compliant with regulatory guidelines.

Cytotoxicity Profile

The cytotoxic potential of Compound X was evaluated across a panel of human cell lines representing different tissues to identify target organ liabilities. The half-maximal inhibitory concentration (IC50) was determined following a 48-hour exposure period.

Table 1: Cytotoxicity of Compound X in Human Cell Lines

| Cell Line | Tissue of Origin | Assay Type | IC50 (µM) |

| HepG2 | Liver | MTT | 75.4 |

| HEK293 | Kidney | Neutral Red Uptake | 123.8 |

| A549 | Lung | LDH Release | > 200 |

| K562 | Bone Marrow | CellTiter-Glo® | 42.1 |

| HUVEC | Endothelium | Resazurin | 98.6 |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[4]

-

Cell Seeding: HepG2 cells were seeded into 96-well plates at a density of 1 x 10⁴ cells per well and allowed to adhere overnight.

-

Compound Treatment: A serial dilution of Compound X (ranging from 0.1 to 200 µM) was added to the wells. Control wells received vehicle (0.1% DMSO).

-

Incubation: The plates were incubated for 48 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) was added to each well and incubated for an additional 4 hours.

-

Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

-

Data Acquisition: The absorbance was measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability was calculated relative to the vehicle-treated control cells. The IC50 value was determined by non-linear regression analysis.

Caption: Workflow for the MTT cytotoxicity assay.

Genotoxicity Assessment

Genotoxicity studies are crucial for assessing the potential of a compound to cause damage to DNA and chromosomes, which can lead to mutations and cancer.[5]

Table 2: Genotoxicity Profile of Compound X

| Assay | Test System | Metabolic Activation (S9) | Result |

| Ames Test | S. typhimurium (TA98, TA100) | With & Without | Negative |

| In Vitro Micronucleus Test | Human Peripheral Blood Lymphocytes | With & Without | Negative |

| Mouse Lymphoma Assay (MLA) | L5178Y TK+/- cells | With & Without | Equivocal |

Experimental Protocol: In Vitro Micronucleus Test

The in vitro micronucleus assay detects both aneugenic (chromosome loss) and clastogenic (chromosome breakage) effects of a test compound.[6][7]

-

Cell Culture: Human peripheral blood lymphocytes were cultured in the presence of phytohemagglutinin (PHA) to stimulate cell division.

-

Compound Exposure: Cells were treated with Compound X at various concentrations, both with and without an exogenous metabolic activation system (rat liver S9 fraction), for 4 hours.

-

Cytochalasin B Addition: Cytochalasin B was added to the cultures to block cytokinesis, resulting in binucleated cells that have completed one nuclear division.

-

Harvesting and Staining: Cells were harvested, subjected to hypotonic treatment, fixed, and dropped onto microscope slides. The cells were then stained with a DNA-specific dye (e.g., Giemsa or a fluorescent dye).

-

Microscopic Analysis: At least 2000 binucleated cells per concentration were scored for the presence of micronuclei.

-

Cytotoxicity Assessment: The Cytokinesis-Block Proliferation Index (CBPI) was calculated to assess the cytostatic effects of the compound.

Mechanistic Insights: Apoptosis Induction

To investigate the mechanism of cell death induced by Compound X, a caspase-3/7 activity assay was performed in the K562 cell line, which showed the highest sensitivity to the compound.

Table 3: Caspase-3/7 Activation by Compound X in K562 Cells

| Compound X Concentration (µM) | Fold Increase in Caspase-3/7 Activity (vs. Control) |

| 10 | 1.2 |

| 25 | 2.8 |

| 50 | 5.6 |

| 100 | 11.3 |

The concentration-dependent increase in caspase-3/7 activity suggests that Compound X induces apoptosis in susceptible cells.

Signaling Pathway: Intrinsic Apoptosis

The data suggest that Compound X may trigger the intrinsic (mitochondrial) pathway of apoptosis. This pathway is initiated by cellular stress and culminates in the activation of executioner caspases.

Caption: Intrinsic apoptosis signaling pathway.

Conclusion

The in vitro safety assessment of the hypothetical Compound X reveals a moderate cytotoxic profile with selectivity towards hematopoietic cells (K562). No evidence of mutagenicity was observed in the Ames test or the in vitro micronucleus assay. The equivocal result in the MLA warrants further investigation. Mechanistic studies indicate that the observed cytotoxicity is likely mediated through the induction of apoptosis via the intrinsic pathway. These findings provide a foundational understanding of the safety profile of Compound X and will inform the design of subsequent in vivo toxicology studies.

References

- 1. labcorp.com [labcorp.com]

- 2. In Vitro Toxicology Assays — TME Scientific [tmescientific.com]

- 3. news-medical.net [news-medical.net]

- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 6. scispace.com [scispace.com]

- 7. academic.oup.com [academic.oup.com]

The Pharmacokinetics of 2-Hydroxybenzylamine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxybenzylamine (2-HOBA), a naturally occurring compound found in buckwheat, is a potent scavenger of reactive dicarbonyl electrophiles.[1][2][3] These reactive molecules are formed in response to inflammation and oxidative stress and are implicated in the pathology of numerous diseases, including neurodegenerative conditions like Alzheimer's disease, cardiovascular diseases, and some cancers.[1][2][4] By neutralizing these harmful electrophiles, 2-HOBA is being developed as a nutritional supplement to mitigate cellular damage and support overall health.[2][5] This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics of 2-hydroxybenzylamine, including its absorption, distribution, metabolism, and excretion (ADME), based on preclinical and clinical studies.

Core Pharmacokinetic Parameters

Oral administration of 2-hydroxybenzylamine acetate (B1210297) has been shown to be safe and well-tolerated in healthy human volunteers.[6][7][8] The compound is rapidly absorbed, with key pharmacokinetic parameters summarized in the tables below.

Table 1: Pharmacokinetic Parameters of 2-Hydroxybenzylamine in Healthy Adults (Single Ascending Dose Study)[5][9]

| Dose of 2-HOBA Acetate | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t½ (h) |

| 50 mg | Data not specified | 1-2 | Data not specified | ~2 |

| ... | Data not specified | 1-2 | Data not specified | ~2 |